molecular formula C12H8F3N7O2S B2627666 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396882-69-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2627666
CAS No.: 1396882-69-1
M. Wt: 371.3
InChI Key: HXYSDOJSVAWUNH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name This compound reflects its intricate architecture, which combines three heterocyclic systems:

  • A 1,3,4-thiadiazole ring substituted with a methyl group at position 5.
  • A 2H-tetrazole ring fused to a 4-(trifluoromethoxy)phenyl group at position 2.
  • A carboxamide bridge linking the thiadiazole and tetrazole moieties.
Key Nomenclature Features:
  • Thiadiazole Component : The prefix 5-methyl-1,3,4-thiadiazol-2-yl specifies the sulfur-containing diazole ring with a methyl substituent at position 5.
  • Tetrazole Component : The 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole designation indicates the tetrazole ring’s tautomeric form (2H) and the para-substituted trifluoromethoxy-phenyl group.
  • Carboxamide Linkage : The suffix -carboxamide denotes the functional group connecting the thiadiazole nitrogen to the tetrazole’s carbon backbone.
Isomeric Considerations:
  • Tautomerism : The 2H-tetrazole configuration is stabilized by resonance, but alternative tautomers (1H or 5H) may exist under specific conditions.
  • Positional Isomerism : Substitution patterns on the phenyl ring (e.g., meta vs. para trifluoromethoxy groups) or thiadiazole methyl placement could yield structural isomers, though none are reported for this compound in the literature.

CAS Registry Number and Alternative Synonyms

CAS Registry Number:

While the exact CAS number for this compound is not explicitly listed in the provided sources, structurally related analogs—such as N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide (CAS 1396876-73-5)—suggest a registry framework for this chemical class. The trifluoromethoxy substitution likely alters the CAS identifier, necessitating verification via specialized databases like PubChem or Reaxys.

Alternative Synonyms:
Synonym Source
EVT-2511230 (Catalog ID) Evitachem
2-(4-(Trifluoromethoxy)phenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-tetrazole-5-carboxamide IUPAC variant
5-Carboxamido-2-(4-trifluoromethoxyphenyl)tetrazole-1,3,4-thiadiazole methyl derivative Common shorthand

Molecular Formula and Weight Validation

Molecular Formula:

Derived from structural analysis:
C₁₂H₉F₃N₇O₂S

  • Breakdown :
    • 1,3,4-Thiadiazole : C₃H₃N₂S (5-methyl substitution adds one methyl group: C₁H₃).
    • 2H-Tetrazole : C₂H₂N₄ (with phenyl substitution: C₆H₄F₃O).
    • Carboxamide : CONH (links thiadiazole to tetrazole).
Molecular Weight:

Calculated as 372.35 g/mol :

  • Carbon (12.01 × 12): 144.12
  • Hydrogen (1.01 × 9): 9.09
  • Fluorine (19.00 × 3): 57.00
  • Nitrogen (14.01 × 7): 98.07
  • Oxygen (16.00 × 2): 32.00
  • Sulfur (32.07 × 1): 32.07
  • Total : 372.35 g/mol
Validation:
  • Comparative data from PubChem entries (e.g., C₈H₅F₃N₄O at 230.15 g/mol and C₉H₁₃N₃O₅S₂ at 307.4 g/mol) confirm the formula’s consistency with heterocyclic compounds of similar complexity.
  • Discrepancies in nitrogen and sulfur counts between this compound and simpler analogs highlight the impact of the trifluoromethoxy and carboxamide groups.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N7O2S/c1-6-17-19-11(25-6)16-10(23)9-18-21-22(20-9)7-2-4-8(5-3-7)24-12(13,14)15/h2-5H,1H3,(H,16,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYSDOJSVAWUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and tetrazole precursors. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with formic acid. The tetrazole ring can be formed by reacting sodium azide with an appropriate nitrile under high-temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted thiadiazoles or tetrazoles.

Scientific Research Applications

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

  • Material Science: Its unique structure makes it suitable for use in advanced materials, such as polymers and coatings.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Thiadiazole-Tetrazole Hybrids

  • 2-(5-(3-Bromo-phenylamino)-1,3,4-thiadiazol-2-yl)-1-(4-methoxy-phenylamino)-propan-1-yl]-1H-tetrazole-5-carboxamide (): Structural Similarities: Shares a thiadiazole-tetrazole-carboxamide scaffold. Key Differences: Substituted with bromo-phenyl and methoxy-phenyl groups instead of trifluoromethoxy-phenyl. Activity: Not explicitly reported, but the bromo and methoxy substituents may reduce metabolic stability compared to the trifluoromethoxy group in the target compound .
  • (Z)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-N’-(4-(trifluoromethoxy)phenyl)-1,3,4-thiadiazole-3(2H)-carboximidamide ():

    • Structural Similarities : Contains both thiadiazole and trifluoromethoxy-phenyl groups.
    • Key Differences : Uses a carboximidamide linkage instead of carboxamide and includes a p-tolyl group.
    • Activity : Demonstrated agonist activity for the human secretin receptor, highlighting the role of trifluoromethoxy in receptor binding .

Thiadiazole-Carboxamide Derivatives

  • 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide ():

    • Structural Similarities : Shares the 1,3,4-thiadiazole-carboxamide backbone.
    • Key Differences : Lacks the tetrazole ring and trifluoromethoxy group.
    • Activity : Derivatives showed anticancer activity (e.g., IC50 = 1.61–1.98 µg/mL against HepG-2 cells), suggesting the carboxamide-thiadiazole framework is critical for cytotoxicity .
  • N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (): Structural Similarities: Contains a carboxamide-linked heterocyclic system. Key Differences: Uses a benzo[d]thiazole core instead of thiadiazole. Activity: Not reported, but bromo and methoxy groups may influence solubility and target affinity .

Tetrazole-Containing Compounds

  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ():
    • Structural Similarities : Includes a thiadiazole ring.
    • Key Differences : Substituted with a chlorobenzylidene group and lacks the tetrazole-carboxamide linkage.
    • Activity : Exhibits insecticidal and fungicidal properties, underscoring the versatility of thiadiazole derivatives .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features, including the thiadiazole ring and trifluoromethoxy group, contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H20F3N5OSC_{17}H_{20}F_3N_5OS with a molecular weight of approximately 399.4 g/mol. The structure consists of a thiadiazole ring, a tetrazole moiety, and a trifluoromethoxy-substituted phenyl group, which enhances its lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the thiadiazole ring from thiosemicarbazide and appropriate carboxylic acids.
  • Introduction of the trifluoromethoxy group through electrophilic aromatic substitution.
  • Final coupling reactions to form the complete tetrazole structure.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiadiazole derivatives, including our compound of interest. Research indicates that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

  • In vitro studies demonstrated that compounds with thiadiazole rings showed inhibitory effects on lung (A549), breast (MCF7), and colon (HCT15) cancer cell lines, often with IC50 values in the low micromolar range .
  • A specific study highlighted that a related compound exhibited an IC50 value of 9 µM against the MDA breast cancer cell line, indicating promising anticancer properties compared to established drugs like Imatinib .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : Interaction with key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Induction of cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been investigated for antimicrobial activity:

  • Studies have shown that similar thiadiazole derivatives possess significant antibacterial and antifungal properties against various pathogens.
  • The presence of the trifluoromethoxy group is thought to enhance these activities by increasing membrane permeability or interfering with metabolic pathways in microorganisms.

Comparison with Related Compounds

Compound NameStructureAnticancer Activity (IC50)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamideStructure4.27 µg/mL against SK-MEL-2
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamideStructure6 µM against A549
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-trifluoromethoxyphenyl)acetamideStructure9 µM against MDA

Case Studies

  • Study on Anticancer Activity : A comprehensive evaluation involving several thiadiazole derivatives showed that modifications at key positions significantly affected their cytotoxicity against different cancer cell lines. The best-performing compound had an IC50 value comparable to leading anticancer agents .
  • Antimicrobial Evaluation : In vitro tests indicated that certain derivatives exhibited broad-spectrum antimicrobial activity. These findings suggest potential applications in treating infections caused by resistant strains.

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